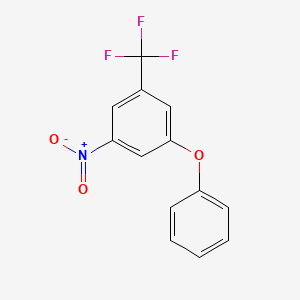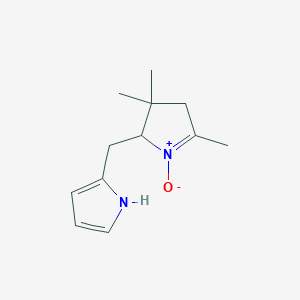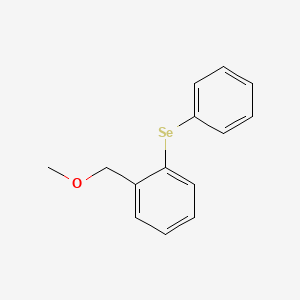
Benzene, 1-(methoxymethyl)-2-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(methoxymethyl)-2-(phenylseleno)- is an organic compound that features a benzene ring substituted with a methoxymethyl group and a phenylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(methoxymethyl)-2-(phenylseleno)- typically involves the reaction of benzene derivatives with methoxymethyl and phenylseleno reagents. One common method involves the use of a Grignard reagent, where a phenylseleno group is introduced to the benzene ring through a nucleophilic substitution reaction. The methoxymethyl group can be added via a Williamson ether synthesis, using methoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(methoxymethyl)-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding a simpler benzene derivative.
Substitution: Both the methoxymethyl and phenylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include selenoxides, simpler benzene derivatives, and various substituted benzene compounds.
Aplicaciones Científicas De Investigación
Benzene, 1-(methoxymethyl)-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which Benzene, 1-(methoxymethyl)-2-(phenylseleno)- exerts its effects involves the interaction of its functional groups with molecular targets. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxymethyl group can affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(methoxymethyl)-2-(phenylthio)-: Similar structure but with a phenylthio group instead of a phenylseleno group.
Benzene, 1-(methoxymethyl)-2-(phenylsulfonyl)-: Contains a phenylsulfonyl group, offering different reactivity and applications.
Benzene, 1-(methoxymethyl)-2-(phenyl)-: Lacks the selenium or sulfur atom, resulting in different chemical properties.
Uniqueness
Benzene, 1-(methoxymethyl)-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This uniqueness makes it valuable in specific synthetic applications and research areas.
Propiedades
Número CAS |
622839-16-1 |
|---|---|
Fórmula molecular |
C14H14OSe |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-2-phenylselanylbenzene |
InChI |
InChI=1S/C14H14OSe/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clave InChI |
LYOMJOPDXOUPPA-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
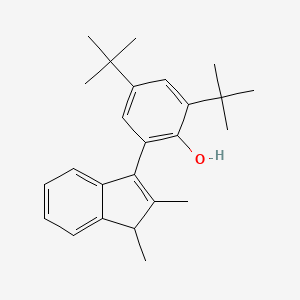
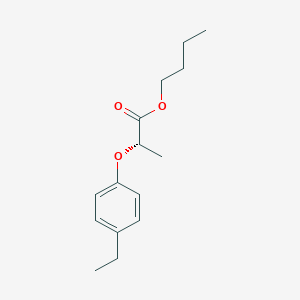
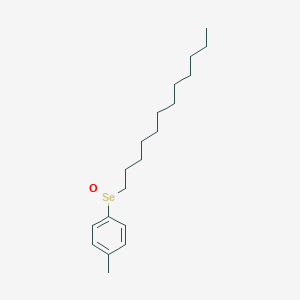
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)
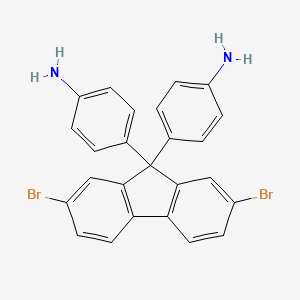
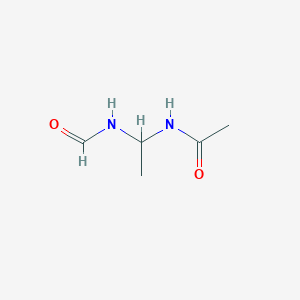
![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
